2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate
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Overview
Description
The compound 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate is a complex organic molecule featuring a variety of functional groups, including an ethoxyphenyl group, an amino group, a carbonyl group, and a benzo[e][1,2,4]thiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of the 2-ethoxyphenylamine through the ethylation of 2-aminophenol.
Coupling Reaction: The 2-ethoxyphenylamine is then coupled with a suitable acylating agent to introduce the 2-oxoethyl group.
Benzo[e][1,2,4]thiadiazine Ring Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted aromatic compounds with nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound may exhibit biological activity, such as anti-inflammatory or antimicrobial properties, due to its unique structure. Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzo[e][1,2,4]thiadiazine ring system could play a role in binding to specific molecular targets, influencing pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate
- 2-((2-chlorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate
Uniqueness
The unique combination of the ethoxyphenyl group and the benzo[e][1,2,4]thiadiazine ring system in 2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate distinguishes it from similar compounds. This specific structure may confer unique biological activities or chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-3-30-18-10-6-4-8-16(18)24-21(26)14-31-22(27)13-15(2)12-20-23-17-9-5-7-11-19(17)32(28,29)25-20/h4-11,15H,3,12-14H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBSEOGGHNFWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)CC(C)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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